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Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically
relevant models for cancer research compared to traditional 2D cell cultures. They better mimic
the tumor microenvironment, including gradients of oxygen and nutrients, cell-cell interactions,
and the development of an extracellular matrix. CTPI-2 is a potent and selective inhibitor of the
mitochondrial citrate transporter SLC25A1 (Solute Carrier Family 25 Member 1).[1][2][3] By
blocking the transport of citrate from the mitochondria to the cytoplasm, CTPI-2 disrupts key
metabolic pathways that are crucial for cancer cell proliferation, particularly in cancer stem cells
(CSCs).[1][4] This application note provides detailed protocols for the use of CTPI-2 in 3D
spheroid cultures of non-small cell lung cancer (NSCLC) cells, a cancer type where CTPI-2 has
shown significant therapeutic potential.[2][4]

The inhibition of SLC25A1 by CTPI-2 leads to a cascade of metabolic changes, including the
disruption of mitochondrial respiration and redox balance, ultimately suppressing the self-
renewal and invasive capabilities of cancer stem cells.[4][5] These application notes will guide
researchers in utilizing CTPI-2 to investigate its anti-cancer effects in a 3D spheroid model
system.
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The following tables summarize the quantitative data on the effects of CTPI-2 on 3D spheroid

Formation Assay

inhibition

cultures.
. Spheroid CTPI-2
Cell Line . Effect Reference
Model Concentration
Inhibition of
H1299 (NSCLC) 3D Spheroids 50 uM spheroid self- [4]
renewal
Complete
Patient-Derived 3D Spheroids in reversion of
50 uM _ _ [4]
(T1) NSCLC Collagen invasive
phenotype
Reduced cell
NCI-H460 _ _
2D Culture 200 uM proliferation and [6]
(NSCLC) _
viability
Cell
Parameter Assay . CTPI-2 Effect Reference
Line/Model
o H2052/484 Cisplatin IC50:
IC50 Viability Assay ) [7]
Spheroids 1.21 yM
Significant
] Collagen T1 NSCLC o
Invasion ] ] reduction in [4]
Invasion Assay Spheroids ) ]
invasion
Decreased basal
) Seahorse XF ] ]
Metabolism NCI-H460 Cells mitochondrial [6]
Analyzer o
respiration
Sphere ] Dose-dependent
Self-renewal H1299 Spheroids [4]

Signaling Pathway and Experimental Workflow
CTPI-2 Signaling Pathway
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Caption: CTPI-2 inhibits SLC25A1, blocking citrate efflux and disrupting metabolism.

Experimental Workflow for CTPI-2 Application in 3D

Spheroids
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Caption: Workflow for evaluating CTPI-2's effects on 3D cancer spheroids.
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Experimental Protocols
Protocol for 3D Spheroid Formation of NSCLC Cells

This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA)
plates.

Materials:

NSCLC cell lines (e.g., H1299, A549)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

o Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

e 96-well ultra-low attachment (ULA) round-bottom plates
e Hemocytometer or automated cell counter

Procedure:

Culture NSCLC cells in a T75 flask to 70-80% confluency.

e Wash the cells with PBS and detach them using Trypsin-EDTA.

» Neutralize trypsin with complete culture medium and collect the cells in a 15 mL conical tube.
o Centrifuge the cell suspension at 300 x g for 5 minutes.

o Resuspend the cell pellet in fresh complete medium and perform a cell count.

 Dilute the cell suspension to a final concentration of 1 x 10"4 to 5 x 10*4 cells/mL.

e Seed 100 uL of the cell suspension into each well of a 96-well ULA plate.
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o Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of
the wells.

 Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for
spheroid formation.

e Monitor spheroid formation daily using an inverted microscope.

Protocol for CTPI-2 Treatment of 3D Spheroids

Materials:

e CTPI-2 (stock solution in DMSO)

o Pre-formed NSCLC spheroids in a 96-well ULA plate
o Complete cell culture medium

Procedure:

o Prepare a serial dilution of CTPI-2 in complete culture medium to achieve the desired final
concentrations (e.g., 10 uM, 25 pM, 50 uM, 100 pM, 200 pM). Include a vehicle control
(DMSO) at the same final concentration as the highest CTPI-2 concentration.

o Carefully remove 50 pL of the medium from each well containing a spheroid.
e Add 50 pL of the prepared CTPI-2 dilutions or vehicle control to the respective wells.

 Incubate the spheroids with CTPI-2 for the desired duration (e.g., 48-72 hours) at 37°C in a
humidified 5% CO2 incubator.

Protocol for 3D Spheroid Invasion Assay

This protocol outlines the assessment of spheroid invasion into a collagen-based extracellular
matrix.

Materials:

o CTPI-2 treated and control spheroids
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e Collagen I, rat tail

e 10x PBS

e Sterile 1IN NaOH

o Complete cell culture medium

o 24-well tissue culture plate

e Ice

Procedure:

e Onice, prepare the collagen matrix solution. For 1 mL of matrix, mix:

[e]

800 pL of Collagen |

o

100 pL of 10x PBS

[¢]

A small volume of 1N NaOH to neutralize the pH (use a pH indicator paper or phenol red
in the medium to check for neutrality - typically a light pink/orange color).

[¢]

Adjust the final volume to 1 mL with sterile, cold complete culture medium.

o Gently transfer individual spheroids from the ULA plate to a microcentrifuge tube.

o Carefully remove the supernatant and resuspend the spheroids in the prepared collagen
matrix solution.

» Pipette 50 pL of the spheroid-collagen suspension into the center of each well of a pre-
chilled 24-well plate.

 Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

o After polymerization, add 500 pL of complete culture medium (with or without CTPI-2,
corresponding to the initial treatment) to each well.
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e Image the spheroids at time 0 and then at regular intervals (e.g., every 24 hours) for 3-5

days using an inverted microscope.

Quantify the area of invasion by measuring the total area of the spheroid and the invading
cells at each time point using image analysis software (e.g., ImageJ).

Protocol for 3D Spheroid Viability Assay

This protocol uses the CellTiter-Glo® 3D Assay to determine cell viability by measuring ATP

levels.

Materials:

CTPI-2 treated and control spheroids in a 96-well ULA plate
CellTiter-Glo® 3D Cell Viability Assay reagent

Opaque-walled 96-well plate suitable for luminescence measurements
Plate shaker

Luminometer

Procedure:

Transfer the spheroids from the ULA plate to an opaque-walled 96-well plate.
Allow the plate to equilibrate to room temperature for 30 minutes.

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each
well (e.g., 100 pL of reagent to 100 pL of medium).

Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.

Incubate the plate at room temperature for an additional 25 minutes to stabilize the
luminescent signal.

Measure the luminescence using a plate reader.
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o Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol for Metabolic Analysis of 3D Spheroids using
Seahorse XF Analyzer

This protocol provides a general workflow for assessing the oxygen consumption rate (OCR)
and extracellular acidification rate (ECAR) of spheroids.

Materials:

e CTPI-2 treated and control spheroids

Seahorse XFp Cell Culture Miniplates

Seahorse XF Calibrant

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Seahorse XFe/XFp Analyzer
Procedure:

» Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight in a non-
CO2 37°C incubator.

o On the day of the assay, replace the calibrant with fresh, pre-warmed calibrant and incubate
for at least 1 hour before the assay.

o Gently transfer 3-5 spheroids per well into the Seahorse XFp Cell Culture Miniplate in a
minimal volume of medium.

o Wash the spheroids by gently replacing the medium with pre-warmed Seahorse XF Base
Medium. Repeat this wash step twice.

 After the final wash, add 180 pL of pre-warmed Seahorse XF Base Medium to each well.
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 Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature
and pH to equilibrate.

e Load the mitochondrial stress test compounds into the appropriate ports of the hydrated
sensor cartridge.

e Place the cell plate and the sensor cartridge into the Seahorse XFe/XFp Analyzer and initiate
the measurement protocol.

 After the run, normalize the OCR and ECAR data to the number of cells or protein content
per well.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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